Enantiomeric Purity: (S)-1-Benzyl-3-hydroxypiperidine Demonstrates Verified Chiral Integrity Critical for Stereospecific Syntheses
The (S)-enantiomer of 1-benzyl-3-hydroxypiperidine is commercially available with a guaranteed enantiomeric purity of ≥98% as determined by HPLC using a chiral stationary phase, whereas the racemic mixture (CAS 14813-01-5) by definition contains only 50% of the desired (S)-isomer . This high enantiopurity is crucial; for example, in a patent describing the preparation of chirality-1-t-butyloxycarboryl-3-hydroxy piperidine, a starting material of (S)-1-benzyl-3-hydroxypiperidine with an initial 95% ee was further purified to 99% ee through recrystallization with isopropanol [1]. This demonstrates that a minimum high ee value is required as a starting point for achieving the ultra-high enantiopurity necessary for pharmaceutical intermediates.
| Evidence Dimension | Enantiomeric Excess (ee) / Chiral Purity |
|---|---|
| Target Compound Data | ≥98% (HPLC, chiral purity) |
| Comparator Or Baseline | Racemic 1-Benzyl-3-hydroxypiperidine (CAS 14813-01-5): 0% ee (50:50 mixture) |
| Quantified Difference | ≥48 percentage point increase in desired enantiomer |
| Conditions | Chiral HPLC analysis; recrystallization from isopropanol for purification enhancement |
Why This Matters
Procuring the single enantiomer with ≥98% purity eliminates the need for costly and time-consuming in-house chiral resolution steps, directly supporting the synthesis of enantiopure pharmaceuticals.
- [1] Eureka | Patsnap. (2014). Preparation of chirality-1-t-butyloxycarboryl-3-hydroxy piperidine and method for chirality turning (Patent). View Source
